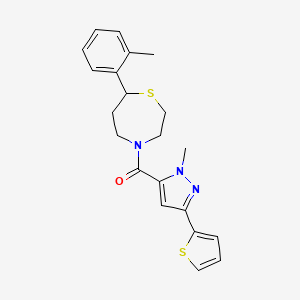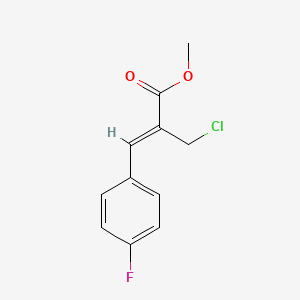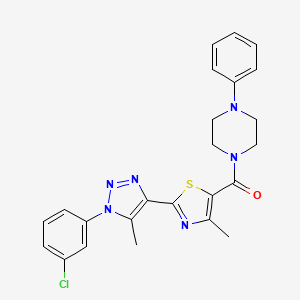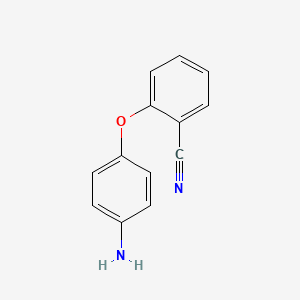![molecular formula C20H28N2O4S B2764975 Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896378-35-1](/img/structure/B2764975.png)
Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone” is a chemical compound with the molecular formula C20H28N2O4S and a molecular weight of 392.51. In the molecule of this compound, the two six-membered rings are almost parallel to each other and perpendicular to the mean plane through the five-membered ring . The crystal structure is stabilized by intermolecular C—H O hydrogen-bonding interactions .
Synthesis Analysis
A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The compounds were isolated from the reaction mixture by column chromatography .Molecular Structure Analysis
The molecular structure of the compound is characterized by two six-membered rings that are almost parallel to each other [dihedral angle = 1.87 (9)°] and perpendicular to the mean plane through the five-membered ring [dihedral angles of 89.98 (10) and 89.04 (10)°] . The crystal structure is stabilized by intermolecular C—H O hydrogen-bonding interactions .Aplicaciones Científicas De Investigación
Synthesis Techniques
One avenue of research focuses on innovative synthesis techniques for spiro compounds and cyclopentanone derivatives. For example, the synthesis of 1,4-Dioxaspiro novel compounds from oleic acid, using a sonochemical method, indicates potential applications in creating biolubricants. These compounds, derivated from methyl 9,10-dihydroxyoctadecanoate with cyclopentanone and cyclohexanone, showcase the utility of spiro compounds in developing environmentally friendly lubricants (Kurniawan et al., 2017).
Chemical Reactivity and Applications
Research on the reactivity of cyclopropenone oximes with isocyanates to form 4,6-diazaspiro[2.3]hexenones underscores the potential for creating novel organic compounds with unique properties. This type of chemical reactivity can lead to the development of materials with specific functionalities, such as polymers or pharmaceutical intermediates (Yoshida et al., 1988).
Material Science and Polymer Research
Another application area is in material science, particularly in the development of chemically amplified resists for photolithography. The synthesis and evaluation of poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) as a matrix polymer for photoresists demonstrate the role of cyclospiro compounds in improving the sensitivity and resolution of photolithographic processes, which are critical in semiconductor manufacturing (Kim et al., 2000).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the design and synthesis of spiro compounds, such as the enantiodivergent synthesis of bis-Spiropyrrolidines, indicate their potential in creating compounds with medicinal applications. These compounds, obtained through sequential interrupted and completed (3 + 2) cycloadditions, can lead to the development of drugs with specific stereochemical properties, enhancing their efficacy and selectivity (Conde et al., 2015).
Direcciones Futuras
The future directions for research on “Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone” could include further investigation into its potential as an anti-ulcer agent , as well as exploration of its other potential therapeutic applications. More research is also needed to fully understand its chemical reactions and safety profile.
Propiedades
IUPAC Name |
cyclopentyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-16-6-8-18(9-7-16)27(24,25)22-14-15-26-20(22)10-12-21(13-11-20)19(23)17-4-2-3-5-17/h6-9,17H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNHGKTWFDCYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2764892.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2764895.png)

![N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B2764898.png)



![ethyl 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetate](/img/structure/B2764905.png)
![N-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2764907.png)


![4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2764912.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764915.png)
